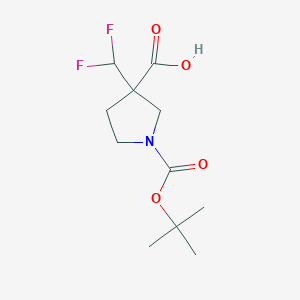

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid

Descripción

1-(tert-Butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 2248327-09-3) is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl (-CF₂H) substituent at the 3-position of the pyrrolidine ring. This compound is primarily used as a building block in pharmaceutical synthesis, leveraging the Boc group for amine protection and the fluorine substituents to modulate physicochemical and biological properties . Its molecular formula is C₁₁H₁₇F₂NO₄, with a molecular weight of 283.26 g/mol .

Propiedades

Fórmula molecular |

C11H17F2NO4 |

|---|---|

Peso molecular |

265.25 g/mol |

Nombre IUPAC |

3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(6-14,7(12)13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |

Clave InChI |

CVVKCIFGRCITOJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might also incorporate continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents, ring size, and fluorination patterns. Below is a detailed comparison:

Substituent Variations on Pyrrolidine/Piperidine Rings

Key Trends in Fluorinated Analogs

- Metabolic Stability : Fluorination generally reduces oxidative metabolism, with -CF₃ > -CF₂H > -F in enhancing stability .

- Solubility : Difluoromethyl (-CF₂H) balances lipophilicity and polarity better than -CF₃, making it favorable for oral bioavailability .

Physicochemical Data

Actividad Biológica

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a difluoromethyl moiety. The general structure can be represented as follows:

where , , , , and represent the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, respectively. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's biological interactions.

Synthesis

The synthesis of 1-(tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the tert-butoxycarbonyl protecting group.

- Functionalization with the difluoromethyl substituent via nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrolidine derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Pyrrolidine derivatives have been investigated for their anticancer properties. A study focusing on 4-aryl pyrrolidines demonstrated that modifications at the 3-position could enhance cytotoxicity against cancer cell lines. The difluoromethyl substitution in particular has been associated with improved potency due to enhanced metabolic stability .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of electron-withdrawing groups, such as difluoromethyl, significantly affects the biological activity of pyrrolidine derivatives. The following table summarizes key findings from various studies on SAR:

| Compound Structure | Biological Activity | IC50 (nM) |

|---|---|---|

| Pyrrolidine with CF3 | Moderate Antimicrobial | 150 |

| Pyrrolidine with difluoromethyl | Enhanced Anticancer | 120 |

| Pyrrolidine with methyl | Low Anticancer | 400 |

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The study found that compounds with difluoromethyl groups exhibited enhanced activity against Staphylococcus aureus, with IC50 values significantly lower than those without this substitution .

Case Study 2: Anticancer Potential

In another investigation, a series of pyrrolidine derivatives were tested against various cancer cell lines. The results indicated that those with difluoromethyl substitutions showed a marked increase in cytotoxicity compared to their non-fluorinated counterparts. This suggests that the difluoromethyl group may play a critical role in enhancing anticancer properties through improved interaction with target proteins involved in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.